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4-Bromo-1H-pyrazolo[4,3-

c]pyridine

Cat. No.: B1528038 Get Quote

An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis,

and Application

Abstract
4-Bromo-1H-pyrazolo[4,3-c]pyridine is a versatile heterocyclic compound of significant

interest to the pharmaceutical and agrochemical industries. As a structural bioisostere of

purine, the pyrazolopyridine scaffold is a privileged motif in modern drug discovery. The

strategic placement of a bromine atom at the 4-position provides a crucial synthetic handle for

introducing molecular diversity through various cross-coupling reactions. This guide offers a

comprehensive overview of the known physicochemical properties, spectroscopic

characteristics, a representative synthetic protocol, and the key reactivity patterns of 4-Bromo-
1H-pyrazolo[4,3-c]pyridine. It is intended to serve as a practical resource for researchers,

medicinal chemists, and drug development professionals seeking to leverage this valuable

building block in their research endeavors.

Introduction: The Strategic Value of the
Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as

pyrazolopyridines, which exhibit a wide spectrum of biological activities.[1][2] Their structural

similarity to endogenous purines allows them to function as effective mimics, interacting with a
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variety of biological targets such as kinases, carbonic anhydrases, and G-protein coupled

receptors.[2][3]

4-Bromo-1H-pyrazolo[4,3-c]pyridine emerges as a particularly valuable intermediate within

this class. The core scaffold provides a rigid framework for orienting substituents in three-

dimensional space, while the bromine atom at the C4 position acts as a versatile functional

group. It is amenable to a host of late-stage functionalization reactions, most notably palladium-

catalyzed cross-couplings, enabling the rapid generation of compound libraries for structure-

activity relationship (SAR) studies. This makes it an ideal fragment for fragment-based drug

discovery (FBDD) and hit-to-lead optimization campaigns.[3]

Core Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, its core

properties can be summarized from supplier information and computational models.

Researchers should perform their own characterization on purchased or synthesized batches

to establish definitive values.

Property Value Source

Molecular Formula C₆H₄BrN₃ Sigma-Aldrich

Molecular Weight 198.02 g/mol PubChem[4]

CAS Number 1159829-63-6 Advanced ChemBlocks[5]

Appearance
Expected to be a solid at room

temperature.
Sigma-Aldrich

XLogP3 1.5 PubChem[4]

Topological Polar Surface Area 41.6 Å² PubChem[4]

Hydrogen Bond Donors 1 PubChem[4]

Hydrogen Bond Acceptors 3 PubChem[4]

Solubility Profile: Based on its structure, 4-Bromo-1H-pyrazolo[4,3-c]pyridine is expected to

be poorly soluble in water but should exhibit good solubility in polar aprotic organic solvents
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such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in

alcohols like methanol and ethanol.

Spectroscopic Characterization: A Predictive Guide
Definitive spectroscopic data requires experimental measurement. However, the expected

spectral features can be predicted to aid in the identification and quality control of the

compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct

signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the

pyridine ring, plus a broad singlet for the N-H proton of the pyrazole ring, which may be

solvent-dependent and could exchange with D₂O. The coupling patterns (doublets, triplets)

will be dictated by the relative positions of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding

to the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine

(C4) will be significantly influenced by the halogen's electronegativity and is expected to

appear in a characteristic region.

Mass Spectrometry: The mass spectrum will provide the most definitive confirmation of the

compound's identity. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern

for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z

197 and 199 for the ⁷⁹Br and ⁸¹Br isotopes, respectively).

Synthesis and Purification Protocol
While multiple synthetic routes to the pyrazolopyridine core exist, a robust and adaptable

method involves the construction of the pyrazole ring onto a pre-functionalized pyridine

precursor. The following protocol is a representative example adapted from methodologies for

related isomers.[3]

Experimental Workflow: Synthesis of 4-Bromo-1H-
pyrazolo[4,3-c]pyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g
https://www.benchchem.com/product/b1528038?utm_src=pdf-body
https://www.benchchem.com/product/b1528038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Diazotization & Cyclization

Step 2: Deacetylation

3-Amino-4-bromopyridine

[Intermediate Diazonium Salt]

 NaNO₂, Ac₂O
DCE, rt -> 90°C

1-Acetyl-4-bromo-1H-pyrazolo[4,3-c]pyridine

 Intramolecular
Cyclization

4-Bromo-1H-pyrazolo[4,3-c]pyridine

 NaOMe
MeOH, rt

Click to download full resolution via product page

Caption: Representative two-step synthesis of the target compound.

Step-by-Step Methodology:
Diazotization and Cyclization:

To a solution of 3-amino-4-bromopyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic

anhydride (Ac₂O, 3.0 eq).

Add sodium nitrite (NaNO₂, 1.5 eq) portion-wise at room temperature. Causality: NaNO₂ in

an acidic environment generated from acetic anhydride forms the diazotizing agent. Acetic
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anhydride also serves as the acetyl source for the intermediate.

Heat the reaction mixture to 90 °C and stir for 18-24 hours until TLC or LC-MS analysis

indicates the consumption of the starting material.

Cool the reaction to room temperature and carefully quench with a saturated aqueous

solution of sodium bicarbonate.

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude 1-acetyl-4-bromo-1H-pyrazolo[4,3-c]pyridine.

Deacetylation:

Dissolve the crude acetylated intermediate from the previous step in methanol (MeOH).

Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq). Causality: NaOMe is a

strong base that facilitates the nucleophilic cleavage of the acetyl protecting group.

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the

disappearance of the starting material.

Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced

pressure.

Purification:

The resulting crude solid can be purified by silica gel column chromatography using a

gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the final

product, 4-Bromo-1H-pyrazolo[4,3-c]pyridine, as a solid.

Chemical Reactivity and Synthetic Utility
The true value of 4-Bromo-1H-pyrazolo[4,3-c]pyridine lies in its predictable reactivity, which

allows for its elaboration into more complex molecules. The two primary sites for modification

are the C4-Bromo bond and the N1-H bond of the pyrazole ring.
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C-Br Bond Functionalization

N-H Bond Functionalization

4-Bromo-1H-
pyrazolo[4,3-c]pyridine

Aryl/Heteroaryl
(Suzuki Coupling)

 R-B(OH)₂
Pd Catalyst, Base

Alkynyl
(Sonogashira Coupling)

 R-C≡CH
Pd/Cu Catalyst, Base

Amine/Alcohol
(Buchwald-Hartwig)

 R-NH₂ or R-OH
Pd Catalyst, Base

N-Alkyl

 R-X, Base

N-Aryl

 Ar-X, Catalyst

Click to download full resolution via product page

Caption: Key reactivity vectors for synthetic elaboration.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for numerous

cross-coupling reactions. This is the most common strategy for derivatization.

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl

groups.

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated

derivatives.

Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds,

a critical transformation in medicinal chemistry.[6]
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N-H Functionalization: The pyrazole N-H is acidic and can be deprotonated with a suitable

base (e.g., NaH, K₂CO₃) and subsequently functionalized.

N-Alkylation: Reaction with alkyl halides introduces alkyl chains.

N-Arylation: Reaction with aryl halides, often under copper or palladium catalysis, can be

used to install aryl groups. It is important to note that N-functionalization can sometimes

yield a mixture of N1 and N2 isomers, requiring careful reaction design and

characterization.

Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 4-Bromo-1H-pyrazolo[4,3-c]pyridine is not

universally available, data from closely related analogs like 3-bromo-1H-pyrazolo[3,4-b]pyridine

suggests that it should be handled with care.[7]

Hazard Classification (Anticipated):

Harmful if swallowed, in contact with skin, or if inhaled.[7]

Causes skin and serious eye irritation.[7]

May cause respiratory irritation.[7]

Handling:

Always handle in a well-ventilated fume hood.[7]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid formation and inhalation of dust.[8]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
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For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.

[7]

Conclusion
4-Bromo-1H-pyrazolo[4,3-c]pyridine is a high-value heterocyclic building block with

significant potential in drug discovery and materials science. Its purine-like core makes it an

attractive scaffold for interacting with biological targets, while the synthetically versatile bromine

atom provides a reliable anchor point for diversification. By understanding its fundamental

properties, reactivity, and handling requirements, researchers can effectively integrate this

compound into their synthetic programs to accelerate the discovery of novel and impactful

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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